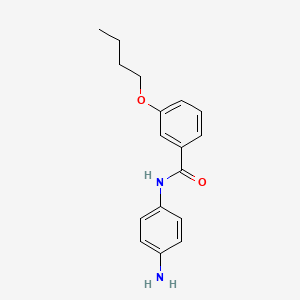

N-(4-Aminophenyl)-3-butoxybenzamide

Übersicht

Beschreibung

Synthesis Analysis

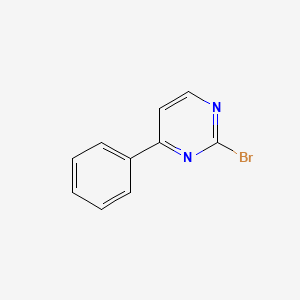

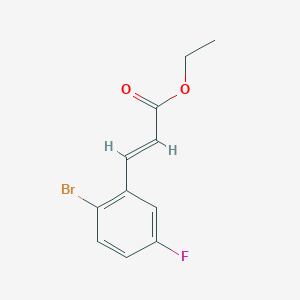

The synthesis of similar compounds often involves reactions of commercial aldehydes and primary, secondary or tertiary anilines . For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involves confirming the molecular structures of the synthesized derivatives by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

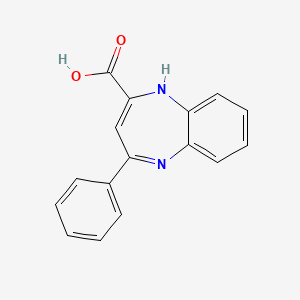

The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data . For instance, the molecular structure of “Benzamide, N-(4-aminophenyl)-” is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using green-fabricated metal nanoparticles . Another reaction involves the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines .Wissenschaftliche Forschungsanwendungen

Electrochemical Oxidation and Antioxidant Potential

Amino-substituted benzamide derivatives, including N-(4-Aminophenyl)-3-butoxybenzamide, have been studied for their electrochemical oxidation mechanisms, which are crucial for understanding their antioxidant capabilities. These derivatives exhibit a capacity to act as powerful antioxidants by scavenging free radicals. The primary amino group in these compounds undergoes a complex, pH-dependent oxidation process, involving the transfer of two electrons and two protons. This behavior suggests potential applications in areas where antioxidant properties are essential, for instance, in preventing oxidative stress-related damages in biological systems or in materials science for preventing oxidation-related degradation (Jovanović et al., 2020).

Synthesis and Characterization of Derivatives

N-arylbenzamides with varying numbers of methoxy and hydroxy groups have been prepared and studied for their antioxidant capacity. These compounds, with either amino or amino-protonated moieties, exhibited improved antioxidative properties relative to reference molecules in both DPPH and FRAP assays. Computational analysis supported these findings, indicating that protonated systems are better antioxidants than their neutral counterparts, highlighting the positive influence of the electron-donating methoxy group on antioxidant properties. This research paves the way for utilizing N-(4-Aminophenyl)-3-butoxybenzamide derivatives in designing potent antioxidants, with applications potentially ranging from healthcare to material preservation (Perin et al., 2018).

Molecular Structure Analysis

Molecular Structure Determination

The molecular structure of benzamide derivatives, closely related to N-(4-Aminophenyl)-3-butoxybenzamide, has been investigated through X-ray diffraction and DFT calculations. These studies offer valuable insights into the molecular geometry, including bond lengths, bond angles, and dihedral angles, of these compounds. Understanding the molecular structure is critical for assessing the compound's interaction with other molecules and its stability, which are vital parameters for its applications in scientific research, such as material science and pharmacology (Karabulut et al., 2014).

Synthesis and Polymer Application

Polyimide Synthesis

Benzamide derivatives have been utilized in synthesizing novel polyimides, demonstrating significant solubility in organic solvents and stability under thermal conditions. The inherent viscosities and degradation temperatures of these polymers indicate their potential application in industries where materials with high thermal stability and specific solubility properties are required, such as in the manufacturing of aerospace components or electronic devices (Butt et al., 2005).

Eigenschaften

IUPAC Name |

N-(4-aminophenyl)-3-butoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-2-3-11-21-16-6-4-5-13(12-16)17(20)19-15-9-7-14(18)8-10-15/h4-10,12H,2-3,11,18H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTYLVPKTRGIJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminophenyl)-3-butoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074383.png)

![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3074385.png)

![3-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074389.png)

![2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol](/img/structure/B3074392.png)

![4-[(Butylamino)methyl]-2-ethoxyphenol](/img/structure/B3074398.png)

![N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine](/img/structure/B3074406.png)

![3-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B3074410.png)

![N-{4-[(5-chloro-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B3074414.png)

![(2E)-3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3074455.png)

![1-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-phenyl-1H-pyrazol-5-OL](/img/structure/B3074456.png)